Product packaging for (E)-(Rac)-Luliconazole(Cat. No.:)

(E)-(Rac)-Luliconazole

Cat. No.: B12507279
M. Wt: 354.3 g/mol
InChI Key: YTAOBBFIOAEMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(Rac)-Luliconazole ( 101530-21-6) is a high-purity chemical compound offered for research and development purposes. This compound is a racemic mixture of the E-isomer, serving as a critical reference standard in analytical studies. As an imidazole-based antifungal agent, its primary research value lies in its potent and broad-spectrum activity against filamentous fungi, particularly dermatophytes such as Trichophyton rubrum , Trichophyton mentagrophytes , and Epidermophyton floccosum . The compound's main mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane . The subsequent depletion of ergosterol and accumulation of toxic sterol intermediates compromises membrane integrity and function, leading to increased permeability and fungal cell death . This specific mechanism provides researchers with a potent tool for investigating fungal biology and the pathways of ergosterol synthesis. Preclinical studies highlight its strong fungicidal activity against Trichophyton species, demonstrating efficacy comparable to other agents like terbinafine . Its unique chemical structure, which incorporates an imidazole moiety into a ketene dithioacetate framework, is a key subject of structure-activity relationship (SAR) studies . Researchers utilize this compound in various applications, including in vitro antifungal susceptibility assays, the development of analytical methods for drug quantification, and as a precursor in synthetic chemistry. It is intended for use in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl2N3S2 B12507279 (E)-(Rac)-Luliconazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOBBFIOAEMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861471
Record name (2Z)-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene](1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemistry and Isomerism of E Rac Luliconazole

Structural Isomerism: (E)- and (Z)-Configurations in Research Context

The chemical structure of luliconazole (B1675427) features a carbon-carbon double bond, which gives rise to geometric isomers, designated as (E) and (Z) configurations. The clinically approved and biologically active form of luliconazole possesses the (E)-configuration. nih.govijbpas.com Research has also investigated the (Z)-isomer of luliconazole. nih.govresearchgate.netnih.gov

A study utilizing supercritical fluid chromatography successfully separated four stereoisomers of luliconazole, which included the (E) and (Z) geometric isomers, each as a pair of enantiomers: RZ(+), SZ(-), RE(+), and SE(-). nih.gov This separation highlights the existence and stability of both (E) and (Z) forms, allowing for their individual characterization and study. The consistent elution order observed in this chromatographic method was RZ(+) > SZ(-) > RE(+) > SE(-). nih.gov

Enantiomeric Forms: (R)- and (S)-Stereoisomers and Differential Antifungal Potency Investigations

Luliconazole possesses a chiral center at the C4 position of the 1,3-dithiolane (B1216140) ring, leading to the existence of two enantiomers: the (R)-enantiomer and the (S)-enantiomer. researchgate.netnih.gov Extensive research has demonstrated that the antifungal activity of luliconazole resides almost exclusively in the (R)-enantiomer. nih.govnih.govasm.org The (S)-enantiomer is considered to be inactive. nih.gov

This stark difference in antifungal potency between the enantiomers underscores the stereospecificity of its mechanism of action. Luliconazole, like other azole antifungals, inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. asm.orgpatsnap.com The (R)-enantiomer exhibits a high affinity for this enzyme, effectively disrupting ergosterol production and leading to fungal cell death. asm.org In contrast, the (S)-enantiomer shows no significant inhibitory effect on lanosterol demethylase. asm.org

The superior potency of the (R)-enantiomer is a key feature that distinguishes luliconazole from its predecessor, lanoconazole, which is a racemic mixture. nih.govnih.gov Being the pure, active (R)-enantiomer, luliconazole demonstrates more potent antifungal activity. nih.govnih.gov

Characterization of Racemic Mixtures in Research Studies

In the context of research and development, the racemic mixture of luliconazole, denoted as (E)-(Rac)-Luliconazole or Luliconazole, (+/-)-, has been a subject of study. invivochem.cominvivochem.com A racemic mixture contains equal amounts of the (R)- and (S)-enantiomers. invivochem.com The characterization of this mixture is essential for understanding the properties of the individual enantiomers and for developing methods for their separation and analysis.

Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), have been instrumental in the separation and characterization of the enantiomers within the racemic mixture. researchgate.netnih.gov For instance, a normal phase HPLC method was developed to determine the enantiomeric purity of luliconazole, successfully separating it from its (Z)-isomer. researchgate.net Similarly, the SFC method mentioned earlier allowed for the analytical separation of all four stereoisomers. nih.gov

Implications of Stereochemistry for Molecular Interactions and Biological Activity

The stereochemistry of luliconazole has profound implications for its molecular interactions and, consequently, its biological activity. The specific three-dimensional arrangement of atoms in the (R)-enantiomer allows for optimal binding to the active site of the target enzyme, lanosterol 14α-demethylase. asm.orgpatsnap.com

Molecular docking studies have provided insights into the interactions between luliconazole stereoisomers and chiral stationary phases used in chromatography. nih.govresearchgate.net These studies suggest that hydrogen bonding and π-π interactions are the dominant forces governing the chiral recognition process. nih.govresearchgate.net The observed elution order and the calculated binding energies from these simulations are in good agreement with experimental results, further validating the importance of stereochemistry in molecular recognition. nih.gov

The potent in vitro activity of luliconazole against a wide range of dermatophytes and other fungi is a direct consequence of its specific stereochemical configuration. nih.govresearchgate.net The geometric mean minimum inhibitory concentration (MIC) for luliconazole against a large number of dermatophyte isolates was found to be significantly lower than that of other antifungal agents, highlighting its exceptional potency. researchgate.net This high efficacy is attributed to the fact that the commercial formulation is the pure, active (R)-enantiomer. researchgate.net

Advanced Synthetic Methodologies and Process Chemistry Research

Chemoenzymatic Synthesis Approaches for Stereoselective Production

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, has emerged as a powerful strategy for producing chiral molecules with high stereoselectivity. vulcanchem.comresearchgate.net This approach is particularly valuable in the synthesis of Luliconazole (B1675427), where controlling the stereochemistry is crucial. A key development in this area is the use of enzymes for the kinetic resolution of racemic intermediates, leading to the efficient production of the desired enantiomer. vulcanchem.com

A pivotal step in the chemoenzymatic synthesis of Luliconazole is the kinetic resolution of a racemic β-halohydrin precursor. unimi.itresearchgate.net This process involves the use of an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. In the case of Luliconazole synthesis, a common racemic intermediate is 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate (B1210297). unimi.itresearchgate.net

The kinetic resolution of this racemic acetate is typically achieved through a hydrolytic approach mediated by a lipase (B570770). unimi.itresearchgate.net The lipase selectively hydrolyzes one of the enantiomers of the acetate, yielding an enantiomerically pure β-halohydrin, (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol, while leaving the other enantiomer of the acetate unreacted. unimi.itresearchgate.net This enantiomerically pure β-halohydrin is a crucial chiral building block for the subsequent steps in the synthesis of Luliconazole. vulcanchem.comresearchgate.net

The success of the kinetic resolution described above hinges on the choice of the biocatalyst. Lipases are the most commonly employed enzymes for this purpose due to their stability, commercial availability, and ability to function in organic solvents. mdpi.com Several lipases have been screened for their effectiveness in the kinetic resolution of the racemic acetate precursor of Luliconazole.

Research has shown that lipases from Thermomyces lanuginosus (TLL) and Novozym 435® (a commercial preparation of the lipase from Candida antarctica B) are particularly effective biocatalysts for this transformation. unimi.itresearchgate.net Novozym 435® has been identified as a highly robust biocatalyst, capable of achieving high selectivity (enantiomeric excess > 99%) in a very short reaction time. unimi.itresearchgate.net Other lipases, such as those from Rhizomucor miehei and Rhizopus niveus, have been found to be less effective, exhibiting lower activity and/or selectivity. unimi.it

The table below summarizes the performance of various lipases in the kinetic resolution of racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate.

Table 1: Performance of Different Lipases in Kinetic Resolution

Lipase Source Reaction Time (h) Conversion (%) Enantioselectivity (E value) Reference
Thermomyces lanuginosus (TLL) 0.25 50 >200 unimi.it
Novozym 435® 0.25 50 >200 unimi.itresearchgate.net
Rhizomucor miehei 14 51 6 unimi.it
Rhizopus niveus 24 2 - unimi.it

To enhance the efficiency and industrial viability of the chemoenzymatic synthesis, optimization of the reaction conditions is crucial. Key parameters that are often optimized include temperature, enzyme loading, and reaction time. For the lipase-mediated kinetic resolution of the Luliconazole precursor, studies have shown that increasing the temperature can significantly reduce the reaction time without compromising enantioselectivity. unimi.it

For instance, with both TLL and Novozym 435®, increasing the temperature from 35 °C to 45 °C led to a dramatic decrease in the reaction time required to achieve a 50% conversion with excellent enantiomeric excess (>99%). unimi.it At 45 °C, the ideal kinetic resolution was achieved in just 15 minutes. unimi.itresearchgate.net Furthermore, Novozym 435® has been shown to be reusable for multiple cycles while maintaining high conversion and enantioselectivity, which is a significant advantage for large-scale production. unimi.itresearchgate.net

Table 2: Effect of Temperature on Reaction Time for Kinetic Resolution

Lipase Temperature (°C) Reaction Time for 50% Conversion (h) Enantiomeric Excess of Product (%) Reference
TLL 35 16 >99 unimi.it
TLL 40 2 >99 unimi.it
TLL 45 0.25 >99 unimi.it
Novozym 435® 35 16 >99 unimi.it
Novozym 435® 40 2 >99 unimi.it
Novozym 435® 45 0.25 >99 unimi.it

Multi-Step Chemical Synthesis Routes and Pathway Elucidation

The synthesis can be outlined as follows:

Reduction of α-chloroketone: The synthesis starts with the chemical reduction of an α-chloroketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, using a reducing agent like sodium borohydride (B1222165) in methanol (B129727) to yield the racemic β-halohydrin, (rac)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol. unimi.itresearchgate.net

Acetylation: The racemic β-halohydrin is then acetylated using acetic anhydride (B1165640) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to produce the racemic acetate, (rac)-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate. unimi.itresearchgate.net

Enzymatic Kinetic Resolution: This racemic acetate is then subjected to the lipase-mediated kinetic resolution as described in the previous section to obtain the enantiomerically pure (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol. unimi.itresearchgate.net

Mesylation: The resulting (S)-β-halohydrin is then subjected to a mesylation reaction with methanesulfonyl chloride to convert the hydroxyl group into a good leaving group. unimi.itresearchgate.net

Final Assembly: The mesylated intermediate is then reacted with 1-cyanomethylimidazole to introduce the imidazole (B134444) moiety and form the dithiolane ring, ultimately yielding Luliconazole with a high enantiomeric excess. unimi.itresearchgate.net

Purification and Isolation Methodologies for Isomeric and Enantiomeric Purity in Research

Achieving high isomeric and enantiomeric purity is critical for pharmaceutical applications. researchgate.net Various analytical techniques are employed to determine the purity of Luliconazole and to guide its purification. High-performance liquid chromatography (HPLC) is a key technique for both qualitative and quantitative analysis of Luliconazole and its isomers. researchgate.netijsdr.org

Normal phase HPLC methods have been developed to separate and quantify the enantiomers and geometric isomers of Luliconazole. researchgate.netijsdr.org These methods often use chiral stationary phases, such as a Phenomenex cellulose-1 column, with a mobile phase consisting of a mixture of n-hexane and ethanol (B145695). ijsdr.org Such methods can achieve high resolution, allowing for the accurate determination of enantiomeric purity and the detection of impurities like the Z-isomer down to very low levels (e.g., NMT 0.15%). researchgate.netijsdr.org

Supercritical fluid chromatography (SFC) has also been explored as a novel method for the separation of the four stereoisomers of Luliconazole. nih.gov This technique, using a Chiralpak IH column and a mobile phase of carbon dioxide and an organic modifier like isopropanol (B130326), has been shown to effectively separate all four stereoisomers within a short analysis time. nih.gov Molecular docking studies have been used in conjunction with these chromatographic methods to understand the chiral recognition mechanisms between the stereoisomers and the chiral stationary phase. nih.gov

For isolation on a preparative scale, the chromatographic conditions can be scaled up. The choice of purification method will depend on the specific impurities present and the scale of the synthesis.

Sustainable Chemistry Considerations in (E)-(Rac)-Luliconazole Synthesis

The principles of sustainable or "green" chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. The chemoenzymatic synthesis of Luliconazole aligns well with these principles in several ways:

Use of Biocatalysts: Enzymes operate under mild conditions (temperature, pH), reducing energy consumption and the need for harsh reagents. unimi.itresearchgate.net They are also biodegradable and derived from renewable resources.

High Selectivity: The high enantioselectivity of the enzymatic step minimizes the formation of unwanted isomers, reducing waste and simplifying purification. unimi.itresearchgate.net

Enzyme Recycling: The ability to reuse biocatalysts like Novozym 435® for multiple reaction cycles significantly improves the process's efficiency and reduces costs and waste. unimi.itresearchgate.net

Further research into sustainable practices for Luliconazole synthesis could involve exploring the use of greener solvents, developing continuous flow processes to improve efficiency and safety, and minimizing the use of protecting groups to reduce the number of synthetic steps. researchgate.net The development of nanogel formulations for Luliconazole delivery also represents a sustainable approach by potentially improving bioavailability and reducing the required dose. researchgate.nettandfonline.com

Molecular Mechanisms of E Rac Luliconazole Antifungal Action

Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

The principal molecular target of luliconazole (B1675427) is the fungal enzyme lanosterol 14α-demethylase, a key member of the cytochrome P450 family, designated as CYP51. patsnap.compediatriconcall.comnih.gov This enzyme plays a pivotal role in the biosynthesis of sterols. In fungi, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol (B1671047). patsnap.commdpi.com

Luliconazole, through the nitrogen atom in its imidazole (B134444) ring, binds to the heme iron prosthetic group at the active site of the fungal CYP51 enzyme. nih.gov This interaction competitively inhibits the enzyme, preventing it from processing its natural substrate, lanosterol. patsnap.comnih.gov The R-enantiomer of luliconazole is the active form, possessing more potent antifungal activity than its S-enantiomer or the racemic mixture found in its predecessor, lanoconazole. nih.gov Luliconazole exhibits a high affinity for fungal CYP51, which allows it to be highly effective even at low concentrations. patsnap.com This selective inhibition is crucial, as it shows significantly less affinity for the analogous human enzyme, which is involved in cholesterol synthesis, thus contributing to its targeted action. patsnap.com

Disruption of Ergosterol Biosynthesis Pathways in Fungal Pathogens

The inhibition of lanosterol 14α-demethylase by luliconazole directly obstructs the ergosterol biosynthesis pathway. patsnap.compediatriconcall.com Ergosterol is the primary sterol in fungal cell membranes, where it performs functions analogous to cholesterol in mammalian cells, such as regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes. patsnap.comwikipedia.org

By blocking the demethylation of lanosterol, luliconazole causes two significant biochemical changes within the fungal cell:

A depletion of ergosterol in the cell membrane. patsnap.compediatriconcall.com

An accumulation of lanosterol and other toxic 14α-methylated sterol precursors. nih.govpediatriconcall.com

This disruption is the cornerstone of its antifungal effect, leading to a cascade of detrimental consequences for the fungal cell. patsnap.com

Downstream Effects on Fungal Cell Membrane Integrity and Homeostasis

The alterations in the sterol composition of the fungal cell membrane, caused by luliconazole, lead to profound structural and functional damage. The absence of ergosterol and the accumulation of abnormal sterols compromise the physicochemical properties of the membrane. vulcanchem.compatsnap.com This results in:

Increased Membrane Permeability: The compromised membrane loses its ability to act as a selective barrier, leading to the leakage of essential intracellular components, such as ions and small organic molecules. patsnap.comnih.gov

Disrupted Membrane Fluidity: The structural integrity of the membrane is altered, affecting its fluidity and the function of integral membrane proteins involved in cellular transport and signaling. wikipedia.orgnih.gov

Inhibition of Fungal Growth: The inability to synthesize new, functional cell membranes prevents fungal growth and replication. researchgate.net

Ultimately, these disruptions lead to the cessation of fungal growth (fungistatic effect) and, in many cases, fungal cell death (fungicidal effect), particularly against dermatophytes like Trichophyton spp. nih.govpatsnap.comimpactfactor.org

Comparative Molecular Mode of Action Studies with Other Azole Antifungals

While sharing the same primary target (CYP51) as other azoles, luliconazole exhibits distinct properties that enhance its efficacy.

FeatureLuliconazoleKetoconazole (B1673606)Efinaconazole (B1671126)
Primary Target Lanosterol 14α-demethylase (CYP51) patsnap.compediatriconcall.comLanosterol 14α-demethylase (CYP51) medpulse.inLanosterol 14α-demethylase (CYP51) nih.gov
Chemical Class Imidazole Imidazole medpulse.inTriazole nih.gov
Antifungal Spectrum Broad-spectrum, potent against dermatophytes and Candida spp. nih.govnih.govBroad-spectrum against dermatophytes and yeasts. medpulse.inBroad-spectrum against Trichophyton spp. nih.gov
Keratin (B1170402) Affinity High affinity, creating a drug reservoir in the nail and skin. nih.govData not prominent in comparative studies.Lower keratin affinity compared to luliconazole. nih.gov
Fungicidal Activity Exhibits fungicidal activity against Trichophyton spp., which is unusual for azoles. nih.govimpactfactor.orgGenerally considered fungistatic. nih.govData not prominent in comparative studies.
In Vitro Potency (MIC) Very low MIC values against dermatophytes (e.g., 0.00012-0.004 µg/ml for T. rubrum). nih.govnih.govHigher MIC values compared to luliconazole. medpulse.inHigher MIC values compared to luliconazole (e.g., 0.0039-0.031 µg/mL for T. mentagrophytes). nih.gov

MIC: Minimum Inhibitory Concentration

Studies comparing luliconazole with ketoconazole have shown luliconazole to be more effective in achieving mycological cure in treating pityriasis versicolor. medpulse.inijord.com Its unique ketene (B1206846) dithioacetate structure and R-enantiomer configuration are thought to contribute to its potent activity. medpulse.innih.govnih.gov When compared with efinaconazole, another topical azole, luliconazole demonstrates a higher affinity for keratin, which may allow it to be retained in the nail and skin, providing a sustained antifungal effect. nih.govresearchgate.net

Investigation of Uncharacterized or Auxiliary Antifungal Mechanisms

While the inhibition of ergosterol synthesis is the well-established primary mechanism, some research suggests luliconazole may possess additional antifungal properties. A notable characteristic is its potent fungicidal activity against dermatophytes such as Trichophyton rubrum, a feature more commonly associated with allylamines like terbinafine (B446) rather than fungistatic azoles. nih.govimpactfactor.org

The precise molecular basis for this fungicidal action is not fully elucidated but may be linked to the profound disruption of the cell membrane leading to irreversible damage and cell lysis. The combination of potent in vitro activity and favorable pharmacokinetic properties, including high retention and concentration in the stratum corneum, likely contributes to this strong clinical effect. nih.govmdpi.com Further research is needed to explore if luliconazole interacts with other fungal targets or pathways that contribute to its robust fungicidal profile against key pathogens.

Preclinical in Vitro Antifungal Activity and Susceptibility Research

Spectrum of Activity against Clinically Relevant Fungal Pathogens

Luliconazole (B1675427) exhibits a broad spectrum of in vitro activity, encompassing dermatophytes, yeasts, and various molds, making it a versatile agent in the context of fungal infections. oup.comoup.comnih.gov

Dermatophytes (e.g., Trichophyton spp., Epidermophyton floccosum)

Luliconazole has shown exceptionally potent activity against dermatophytes, the primary causative agents of superficial fungal infections of the skin, hair, and nails. ijtonline.comnih.govnih.gov Studies have consistently reported very low minimum inhibitory concentrations (MICs) against various species of Trichophyton and Epidermophyton.

In one study, the MIC ranges for luliconazole against Trichophyton rubrum and Trichophyton mentagrophytes were found to be 0.00012–0.004 µg/mL and 0.00024–0.002 µg/mL, respectively. nih.gov The MIC90, the concentration at which 90% of isolates are inhibited, was 0.001 µg/mL for both species. nih.gov Another study corroborated these findings, reporting a luliconazole MIC range of ≤0.00012–0.002 µg/mL against Trichophyton spp., with T. rubrum being the most susceptible. oup.comoup.comnih.gov Against a large panel of 320 dermatophyte isolates from onychomycosis patients, luliconazole demonstrated potent activity with an MIC range of 0.00012 to 0.0025 μg/mL. nih.gov The geometric mean MIC was a mere 0.00022 μg/mL. nih.gov

Luliconazole's potency extends to other dermatophytes as well. A single isolate of Epidermophyton floccosum was inhibited by a low MIC of 0.001 µg/mL. nih.gov Similarly, potent activity was observed against single isolates of Trichophyton tonsurans and E. floccosum, with an MIC of 0.000125 μg/mL for each. nih.govasm.org

Table 1: In Vitro Activity of Luliconazole against Dermatophytes

Organism No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Geometric Mean MIC (µg/mL) Reference(s)
Trichophyton rubrum 59 0.00012–0.004 - 0.001 - nih.gov
Trichophyton mentagrophytes 26 0.00024–0.002 - 0.001 - nih.gov
Epidermophyton floccosum 1 0.001 - - - nih.gov
Trichophyton spp. 30 ≤0.00012–0.002 - - 0.00044 oup.comoup.com
All Dermatophytes 320 0.00012–0.0025 0.00025 0.0005 0.00022 nih.govasm.org
Trichophyton rubrum 308 - - - 0.00022 asm.org
Trichophyton mentagrophytes - - - - 0.000265 asm.org
Trichophyton tonsurans 1 0.000125 - - - nih.govasm.org
Epidermophyton floccosum 1 0.000125 - - - nih.govasm.org

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Yeasts (e.g., Candida spp., Malassezia spp.)

Luliconazole also demonstrates significant in vitro activity against various yeast species, including those from the genera Candida and Malassezia.

Against Candida albicans, a common cause of both superficial and systemic candidiasis, luliconazole has shown potent activity. One study reported an MIC range of 0.031–0.25 µg/mL against five clinical isolates of C. albicans. nih.gov Another study found a similar MIC range of 0.031–0.13 µg/mL. oup.comoup.comnih.gov Research on a larger collection of 104 Candida species isolates from various clinical sources found MICs ranging from 0.008 to 4 µg/mL. nih.gov Specifically for C. glabrata, the lowest MIC50 (0.015 µg/mL) and geometric mean MIC (0.05 µg/mL) were observed. nih.gov A comparative study against oral Candida isolates from cancer patients showed luliconazole's MICs (0.007 μg/mL to 2 μg/mL) to be more potent than fluconazole's (0.25 μg/mL to 128 μg/mL). jrmds.in

Furthermore, luliconazole has demonstrated very low MICs against Malassezia restricta, a yeast implicated in seborrhoeic dermatitis, with a range of 0.004–0.016 µg/mL. oup.comoup.comnih.gov This suggests its potential efficacy against this lipophilic yeast.

Table 2: In Vitro Activity of Luliconazole against Yeasts

Organism No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Geometric Mean MIC (µg/mL) Reference(s)
Candida albicans 5 0.031–0.25 - - - nih.gov
Candida albicans 10 0.031–0.13 - - 0.055 oup.comoup.com
Candida spp. 36 0.007–2 - - - jrmds.in
Candida spp. 104 0.008–4 - 1 - nih.gov
Candida glabrata - - 0.015 1 0.05 nih.gov
Malassezia restricta - 0.004–0.016 - - - oup.comoup.comnih.gov

Molds (e.g., Aspergillus spp., Lomentospora prolificans, Scedosporium spp.)

Luliconazole has also been evaluated for its in vitro activity against various molds, some of which are known to cause severe and difficult-to-treat infections.

Studies have shown luliconazole to be effective against Aspergillus species. oup.com In an investigation involving 101 Aspergillus fumigatus isolates, including 84 azole-resistant strains, the MIC50 of luliconazole was found to be 0.002 mg/L. nih.gov

Table 3: In Vitro Activity of Luliconazole against Molds

Organism No. of Isolates MIC Range (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference(s)
Aspergillus fumigatus 101 - 0.002 - nih.gov
Lomentospora prolificans 31 0.004 – >0.25 - 0.25 asm.orgru.nl
Scedosporium apiospermum/Pseudallescheria boydii 6 0.008–0.06 - 0.25 asm.orgru.nl

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs)

The antifungal activity of luliconazole is further characterized by determining its minimum fungicidal concentration (MFC), the lowest concentration of the drug that results in fungal death. The relationship between the MIC and MFC provides insight into whether an antifungal agent is primarily fungistatic (inhibits growth) or fungicidal (kills the fungus).

For Trichophyton rubrum and Trichophyton mentagrophytes, the MFC90 of luliconazole was reported to be 0.0078 μg/ml. nih.gov The small ratio between the MFC and MIC for luliconazole against these dermatophytes suggests a fungicidal action, similar to agents like terbinafine (B446). nih.govnih.gov This fungicidal activity is a significant attribute, particularly for treating infections where complete eradication of the fungus is desired.

Time-Kill Kinetics and Concentration-Dependent Effects on Fungal Growth

Time-kill kinetic studies provide a dynamic view of an antifungal agent's activity over time. Research has shown that luliconazole exhibits concentration-dependent fungicidal activity.

In a study on Aspergillus fumigatus, growth inhibition was observed between 6 and 12 hours after the start of incubation with luliconazole. nih.gov For Lomentospora prolificans and Scedosporium species, growth was inhibited within 6 to 48 hours of incubation. asm.orgru.nlresearchgate.netnih.govnih.gov This indicates a relatively rapid onset of action. Furthermore, the efficacy of luliconazole has been shown to be dose-dependent in animal models of tinea corporis, with higher concentrations leading to greater improvement in skin lesions. nih.gov Short-term application of 1% luliconazole cream was sufficient to eradicate the fungus in these models. nih.gov This concentration-dependent effect is also supported by clinical studies where higher concentrations of luliconazole cream resulted in higher rates of mycological cure. tandfonline.com

In Vitro Biofilm Inhibition and Eradication Studies

Fungal biofilms are structured communities of fungal cells encased in an extracellular matrix, which often exhibit increased resistance to antifungal agents. The ability of an antifungal to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its efficacy, especially in chronic or device-associated infections.

Luliconazole has demonstrated promising activity against fungal biofilms. In studies with azole-resistant Aspergillus fumigatus, luliconazole was shown to inhibit biofilm formation when added in the pre-adhesion stages. nih.gov

Similarly, against the challenging pathogens Lomentospora prolificans and Scedosporium species, luliconazole inhibited biofilm formation in both the pre-adhesion and late-stage adhesion phases. asm.orgru.nlresearchgate.netnih.govnih.gov Specifically, against L. prolificans and Scedosporium spp. biofilms, a significant decrease in metabolic activity (around 75%) was observed when luliconazole was added during the early stages of biofilm formation. nih.gov Even against mature biofilms (48 hours), luliconazole demonstrated an inhibitory effect of about 30%. nih.gov This suggests that luliconazole may have a role in preventing and treating biofilm-associated fungal infections.

Mechanisms of Acquired and Intrinsic Fungal Resistance to (E)-(Rac)-Luliconazole

The emergence of antifungal resistance is a significant concern in the treatment of fungal infections. For this compound, an imidazole (B134444) antifungal agent, understanding the potential for both intrinsic and acquired resistance is crucial for its effective clinical use. Like other azole antifungals, the primary mechanism of action of luliconazole is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis leads to a compromised cell membrane structure and function, ultimately resulting in fungal cell death. nih.gov

Mechanisms of resistance to azole antifungals are well-documented and can be broadly categorized as follows:

Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can lead to reduced binding affinity of the azole drug to its target enzyme. This is a common mechanism of acquired resistance in various fungal species.

Efflux Pumps: Overexpression of genes encoding for ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can result in the active efflux of the antifungal drug from the fungal cell, thereby reducing its intracellular concentration and efficacy. nih.gov This mechanism is a significant contributor to azole resistance in dermatophytes. nih.gov

Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop alternative metabolic pathways to bypass the blocked step in ergosterol synthesis, or they may alter the sterol composition of their cell membranes to reduce their dependence on ergosterol.

Biofilm Formation: The formation of biofilms, complex communities of fungal cells embedded in an extracellular matrix, can confer increased resistance to antifungal agents. Biofilms can act as a physical barrier, limiting drug penetration, and the altered physiological state of the fungal cells within the biofilm can also contribute to reduced susceptibility.

While specific research on acquired resistance mechanisms to this compound is limited, its classification as an azole suggests that it may be susceptible to these established resistance pathways. However, studies have indicated that newer azoles, including luliconazole, exhibit higher potency against dermatophytes compared to older azoles like fluconazole (B54011) and itraconazole. nih.gov This suggests that luliconazole may be less affected by some of the existing resistance mechanisms that impact older drugs in its class. nih.gov

Intrinsic resistance to certain antifungal agents is also observed in some fungal species. For instance, some species of Candida, such as Candida krusei, exhibit intrinsic resistance to fluconazole. wikipedia.org While comprehensive data on intrinsic resistance to luliconazole across a wide range of fungi is still emerging, some studies have provided insights into its activity against species known for their resistance to other antifungals. For example, luliconazole has demonstrated potent in vitro activity against Fusarium species, which are known to be intrinsically resistant to many currently available antifungal drugs. nih.govnih.gov

Fungal SpeciesResistance Mechanism to Azoles (General)Relevance to this compound
Trichophyton spp.Efflux pumps (ABC transporters) nih.govLuliconazole shows high potency, but potential for resistance exists.
Candida albicansTarget site modification (ERG11 mutations), Efflux pumpsLuliconazole is highly active, but resistance mechanisms are possible. oup.comnih.gov
Fusarium spp.Intrinsic resistance to many azoles nih.govnih.govLuliconazole demonstrates potent in vitro activity against Fusarium species. nih.govnih.gov

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents In Vitro

The combination of antifungal agents is a strategy employed to enhance efficacy, broaden the spectrum of activity, and potentially reduce the emergence of resistance. In vitro studies exploring the synergistic and antagonistic interactions of this compound with other antimicrobial agents are crucial for identifying promising combination therapies.

A study investigating a nanoemulsion formulation containing both luliconazole and fluconazole reported a synergistic interaction between the two drugs. researchgate.net This suggests that combining luliconazole with another azole antifungal may lead to enhanced antifungal activity. The proposed mechanism for such synergy could involve the simultaneous targeting of different points in the ergosterol biosynthesis pathway or overcoming specific resistance mechanisms.

While comprehensive data on the interactions of luliconazole with a wide array of antimicrobial agents is not yet available, studies on other azoles can provide some insights. For instance, combinations of voriconazole (B182144) with terbinafine have shown synergistic effects against Fusarium species. Given that luliconazole also targets ergosterol synthesis, similar to voriconazole, and terbinafine inhibits an earlier step in the same pathway (squalene epoxidase), there is a theoretical basis for potential synergy between luliconazole and terbinafine. However, specific in vitro testing is required to confirm this.

Antagonistic interactions, where the combined effect of two drugs is less than the effect of each drug alone, are also a possibility. Such interactions can occur if the drugs have opposing mechanisms of action or if one drug induces resistance to the other. To date, there is a lack of published in vitro studies specifically reporting antagonistic interactions between this compound and other antimicrobial agents.

Future research should focus on systematically evaluating the in vitro interactions of luliconazole with a broader range of antifungals (including polyenes, echinocandins, and other azoles) and other classes of antimicrobial agents to identify combinations that could be clinically beneficial.

CombinationFungal TargetObserved Interaction
This compound + FluconazoleNot specified in studySynergistic researchgate.net

Preclinical Ex Vivo and in Vivo Pharmacodynamic Modeling

Ex Vivo Skin Permeation and Retention Studies in Dermal Models

The ability of a topical antifungal to penetrate the stratum corneum and be retained in the skin is paramount for its therapeutic success. Ex vivo skin models, utilizing excised human or animal skin, provide a valuable platform for assessing these parameters. nih.govdiva-portal.org

Studies using Franz diffusion cells have been instrumental in characterizing the permeation and retention of luliconazole (B1675427). mdpi.comresearchgate.net In one such study, a luliconazole-loaded nanostructured lipid-carrier (NLC) gel demonstrated significantly enhanced skin penetration compared to a simple luliconazole gel, with cumulative drug penetration reaching 71.8 ± 3.7 μg/cm² versus 50.9 ± 4.2 μg/cm² after 24 hours. mdpi.comnih.gov This suggests that advanced formulations can improve the dermal bioavailability of luliconazole.

Furthermore, investigations into luliconazole's retention in the stratum corneum of guinea pig skin have shown its superiority over other antifungals like terbinafine (B446). jddonline.comnih.gov After a single application of a 1% cream, the concentration of luliconazole in the stratum corneum was significantly higher than that of terbinafine (71.6 μg/g vs. 36.6 μg/g). jddonline.comnih.gov This high retention is a key factor in its persistent antifungal effect. The cumulative release of luliconazole from the stratum corneum was also found to be 4.5 times greater than that of terbinafine, indicating a sustained availability of the drug at the target site. jddonline.comnih.gov

Cumulative Skin Permeation of Luliconazole Formulations
FormulationCumulative Drug Penetration (μg/cm² after 24h)
Luliconazole-loaded NLC gel71.8 ± 3.7
Simple luliconazole gel50.9 ± 4.2

Utilization of Animal Infection Models for Efficacy Evaluation

Animal models of fungal infections are indispensable for evaluating the in vivo efficacy of antifungal agents before they proceed to clinical trials in humans.

Mammalian Models (e.g., Guinea Pig Models of Dermatophytosis)

Guinea pig models of dermatophytosis, particularly tinea corporis and tinea pedis induced by Trichophyton mentagrophytes, are widely used to assess the therapeutic potential of topical antifungals. asm.orgnih.gov These models closely mimic the clinical and histopathological features of human infections. jddonline.com

Studies in these models have consistently demonstrated the potent efficacy of luliconazole. For instance, a 1% luliconazole cream was shown to completely eradicate the fungus in half the time or less compared to 1% terbinafine cream and 1% bifonazole (B1667052) cream in both tinea corporis and tinea pedis models. asm.org Dose-dependent efficacy has also been established, with improvements in skin lesions observed even at a concentration of 0.02%, and efficacy at 0.1% being comparable to 1% bifonazole cream. asm.orgresearchgate.net

In a guinea pig tinea pedis model, topical application of luliconazole for one week resulted in a 100% mycological cure rate, with no fungal invasion of the stratum corneum observed 14 days post-treatment. jddonline.com This highlights the drug's ability to not only treat existing infections but also potentially prevent recurrence. jddonline.comnih.gov

Comparative Efficacy of Topical Antifungals in Guinea Pig Models
Antifungal Agent (1% cream)Time to Fungal EradicationMycological Cure Rate (Tinea Pedis, 1 week treatment)
LuliconazoleSignificantly shorter than comparators100%
Terbinafine--
Bifonazole--

Alternative Invertebrate Models (e.g., Galleria mellonella for Systemic Fungal Infections)

While primarily used for topical infections, the systemic activity of antifungal agents can be explored using alternative models like the greater wax moth larva, Galleria mellonella. nih.gov This invertebrate model is increasingly recognized for its utility in assessing the efficacy of treatments for systemic fungal infections. nih.govnih.gov

Research has shown that a single injection of luliconazole can significantly improve the survival of G. mellonella larvae infected with azole-resistant Aspergillus fumigatus. mdpi.com This finding suggests a potential for luliconazole in systemic applications, warranting further investigation. The model's advantages include high availability, a short life cycle, and the ease of observing outcomes like larval survival and melanization. nih.govmdpi.com

Correlation of In Vitro Activity with Preclinical In Vivo Outcomes

A strong correlation between in vitro antifungal activity and in vivo efficacy is a critical aspect of drug development. Luliconazole exhibits potent in vitro activity against a broad spectrum of pathogenic fungi, including dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, as well as Candida albicans. nih.govnih.gov

The minimum inhibitory concentrations (MICs) of luliconazole against T. rubrum and T. mentagrophytes are remarkably low, ranging from 0.00012 to 0.004 μg/ml and 0.00024 to 0.002 μg/ml, respectively. nih.gov The MIC90 for both species is 0.001 μg/ml, which is significantly lower than that of other antifungals like lanoconazole, terbinafine, and bifonazole. nih.gov

This potent in vitro activity translates directly to the positive outcomes observed in preclinical in vivo models. The rapid fungal eradication and high cure rates seen in guinea pig models of dermatophytosis align with the low MIC values against the causative organisms. asm.orgjddonline.comnih.gov This strong correlation provides confidence in the predictive value of in vitro testing for luliconazole's clinical performance.

Investigation of (E)-(Rac)-Luliconazole Distribution and Persistence in Tissue Models

The distribution and persistence of luliconazole in target tissues are key determinants of its prolonged antifungal effect. Studies using various tissue models have shed light on these crucial pharmacokinetic properties.

In ex vivo human skin models, luliconazole has been shown to distribute into and through the skin layers. fda.gov Following a single application, the drug is retained in the stratum corneum at high concentrations, creating a reservoir that allows for sustained release. jddonline.comnih.gov This persistence is a significant advantage, potentially contributing to greater protection against disease recurrence. jddonline.comnih.gov

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Key Pharmacophoric Features for Antifungal Potency

(E)-(Rac)-Luliconazole is an imidazole (B134444) derivative with a unique chemical structure responsible for its broad-spectrum and potent antifungal activity. nih.govnih.govijbpas.com Its pharmacophore—the essential ensemble of steric and electronic features necessary for biological activity—is defined by several key components. The R-enantiomer of the molecule is established as the more active form, demonstrating significantly higher antifungal potency than its racemic precursor, lanoconazole. nih.gov

The core structure incorporates an imidazole moiety within a ketene (B1206846) dithioacetate framework. nih.govwisdomlib.org This arrangement is crucial for its mechanism of action, which, like other azole antifungals, involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase. taylorandfrancis.com This enzyme is vital for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. taylorandfrancis.comdrugbank.com The inhibition of this enzyme disrupts the membrane's integrity and function, leading to fungal cell death. taylorandfrancis.com

The key structural features contributing to its antifungal potency are:

The Imidazole Ring: This nitrogen-containing ring is a hallmark of azole antifungals and is essential for coordinating with the heme iron atom in the active site of the target enzyme, lanosterol 14α-demethylase.

The (R)-Configuration Chiral Center: The specific stereochemistry of the R-enantiomer is critical for optimal binding to the fungal enzyme, rendering it more active than the racemic mixture. nih.gov

The Ketene Dithioacetate Linker: This unique structural feature distinguishes luliconazole (B1675427) from many other imidazoles and contributes to its potent and broad-spectrum activity, particularly against dermatophytes. nih.govnih.gov

The Nitrile Group: The cyano (C≡N) group also plays a role in the molecule's electronic properties and interaction with the target enzyme.

Pharmacophoric FeatureRole in Antifungal Activity
Imidazole Moiety Essential for binding to the heme iron of lanosterol 14α-demethylase.
(R)-Enantiomer Provides the optimal stereochemical arrangement for potent enzyme inhibition. nih.gov
Dichlorophenyl Group Enhances lipophilicity and binding affinity to the enzyme's active site. nih.govijbpas.com
Ketene Dithioacetate Structure A unique framework that augments the ability to target filamentous fungi. nih.gov
Nitrile Group Contributes to the molecule's electronic profile and interaction with the target.

Rational Design and Synthesis of this compound Analogs for SAR Studies

The primary example of SAR studies involving luliconazole comes from the comparison with its parent compound, lanoconazole. Lanoconazole is a racemic mixture, meaning it contains both the (R) and (S) enantiomers in equal amounts. nih.gov The synthesis and subsequent clinical investigation of luliconazole, the isolated (R)-enantiomer, revealed that it possesses significantly more potent antifungal activity. nih.gov This finding underscores the stereospecificity of the interaction with its fungal target. The S-enantiomer is considered inactive. nih.gov

While extensive libraries of luliconazole analogs are not widely reported in the public domain, the comparison with other topical azole and allylamine (B125299) antifungals provides further SAR insights. Studies comparing the minimum inhibitory concentrations (MICs) of luliconazole with agents like bifonazole (B1667052), terbinafine (B446), and efinaconazole (B1671126) consistently show luliconazole's superior potency, particularly against Trichophyton species. nih.govnih.gov For instance, luliconazole exhibits a much lower MIC90 (the concentration required to inhibit 90% of isolates) against T. rubrum and T. mentagrophytes than other tested antifungals. nih.gov These comparative studies, while not involving newly synthesized analogs, are crucial for understanding the structural advantages of the luliconazole scaffold.

CompoundStructural Difference from LuliconazoleImpact on Activity
Lanoconazole Racemic mixture of (R) and (S) enantiomers.Less potent antifungal activity compared to the pure (R)-enantiomer, luliconazole. nih.gov
Bifonazole Lacks the ketene dithioacetate linker and nitrile group.Exhibits a large MFC/MIC ratio, suggesting a more fungistatic mechanism compared to the fungicidal activity of luliconazole against Trichophyton spp. nih.gov
Terbinafine Belongs to the allylamine class, with a different core structure and mechanism (squalene epoxidase inhibition).Luliconazole shows comparable or stronger fungicidal activity against Trichophyton spp. nih.gov

Molecular Modeling and Docking Studies of this compound with Fungal Target Enzymes

Molecular docking studies have been instrumental in visualizing and quantifying the interaction between luliconazole and its primary fungal target, lanosterol 14α-demethylase (CYP51). nih.govresearchgate.net These in silico models help to explain the high potency of the drug.

Docking simulations using the crystal structure of lanosterol-14-α demethylase (e.g., PDB ID: 5HS1) show that luliconazole fits snugly into the enzyme's active site. researchgate.net The binding is stabilized by a combination of specific interactions:

Hydrogen Bonding: The imidazole nitrogen of luliconazole forms a crucial coordinate bond with the heme iron atom in the enzyme's catalytic center. Additionally, other interactions, such as a hydrogen bond with the amino acid residue Cysteine 470, have been identified. researchgate.net

π-π Stacking: The dichlorophenyl ring of luliconazole engages in favorable π-π stacking interactions with aromatic residues in the active site, such as Tyrosine 126, further anchoring the molecule in place. researchgate.net

Beyond its primary target, computational studies have explored other potential interactions. A docking study investigated luliconazole's binding affinity with Secreted Aspartyl Proteinase-5 (SAP5) from Candida albicans, a known virulence factor. The study reported a favorable binding energy of -5.52 kcal/mol, suggesting that luliconazole might interfere with this enzyme as a secondary mechanism of action. ijbpas.com

Target EnzymePDB IDKey Interacting ResiduesBinding Energy (kcal/mol)
Lanosterol-14-α demethylase5HS1Cys 470, Tyr 126 researchgate.netNot specified in the provided text
Secreted aspartyl proteinase-5 (SAP5)2QZXNot specified in the provided text-5.52 ijbpas.com

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the molecular structure, electronic properties, and reactivity of luliconazole. nih.gov The crystal structure of luliconazole has been determined, revealing that the dithiolane ring adopts an envelope conformation. researchgate.net

Such computational analyses can determine various molecular properties:

Conformational Analysis: Calculations can predict the most stable three-dimensional shape of the molecule, which is crucial for its interaction with the enzyme's binding site. For luliconazole, analysis of its crystal structure shows the dithiolane ring has a specific envelope shape. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Reactivity Descriptors: Parameters such as electronegativity, hardness, softness, and electrophilicity index can be derived from quantum calculations, helping to predict how the molecule will behave in a biological environment. researchgate.net

Hirshfeld Surface Analysis: This technique, applied to the crystal structure of luliconazole, helps to visualize and quantify intermolecular interactions in the solid state, revealing that H⋯N/N⋯H, H⋯Cl/Cl⋯H, and H⋯H contacts are the most dominant. researchgate.net

Computational MethodInformation Yielded for Luliconazole
X-ray Crystallography Confirmed the (R)-configuration and revealed an envelope conformation for the dithiolane ring and disorder in the dichlorophenyl ring. researchgate.net
Hirshfeld Surface Analysis Quantified intermolecular contacts, showing dominant H⋯N, H⋯Cl, and H⋯H interactions in the crystal packing. researchgate.net
Density Functional Theory (DFT) (General Application)Can be used to calculate electronic properties (HOMO-LUMO gap), reactivity descriptors, and vibrational frequencies to support experimental data. nih.gov

In Silico Prediction of Potential Novel Targets and Binding Sites

While lanosterol 14α-demethylase is the established primary target of luliconazole, computational methods are being used to explore potential new targets and synergistic drug combinations. nih.govnih.gov These in silico approaches can screen vast libraries of biological macromolecules to identify proteins that may bind to luliconazole, potentially revealing secondary mechanisms of action or new therapeutic applications.

One such study explored the potential for a synergistic antifungal effect by combining luliconazole with isoquercetin (B192228). nih.gov Using in silico docking, researchers showed that while luliconazole inhibits lanosterol-14α-demethylase, isoquercetin showed a good binding affinity for a different fungal target, superoxide (B77818) dismutase (SOD). nih.gov This enzyme is crucial for protecting the fungal cell from oxidative stress. The dual targeting of two separate essential pathways could lead to a more potent antifungal effect and potentially reduce the risk of resistance development. Such predictive studies are vital for formulating hypotheses that can be tested experimentally to discover novel therapeutic strategies. nih.govresearchgate.net

Advanced Formulation Science and Drug Delivery Research

Development of Novel Topical Delivery Systems

The development of novel topical delivery systems for (E)-(Rac)-Luliconazole is a key area of research. These systems aim to increase the drug's solubility, improve its permeation through the stratum corneum, and provide a sustained release profile, thereby enhancing its antifungal activity at the site of infection.

Nanoparticulate systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as promising vehicles for topical drug delivery. nih.gov SLNs are colloidal carriers made from solid lipids, while NLCs are a second-generation system composed of a blend of solid and liquid lipids, which creates a less-ordered lipid matrix. nih.govijper.org This imperfect structure in NLCs allows for higher drug loading capacity and reduces the risk of drug expulsion during storage compared to SLNs. nih.govijper.org

For this compound, NLCs have been shown to significantly improve its delivery. nih.gov These carriers enhance skin penetration due to their occlusive properties, which hydrate (B1144303) the stratum corneum. manipal.edu Research has demonstrated that Luliconazole-loaded NLCs can be formulated using techniques like hot melt emulsification followed by probe sonication or modified emulsification-solvent evaporation. nih.govmanipal.edu These formulations exhibit nanoscale particle sizes, high encapsulation efficiency, and improved drug dissolution rates. nih.gov

Table 1: Characteristics of Luliconazole-Loaded Nanoparticulate Systems

Formulation Type Key Findings Reference
Solid Lipid Nanoparticles (SLN) SLN formulations of luliconazole (B1675427) showed high entrapment efficiency, with one study reporting a maximum of 92.13% ± 0.975. The lipid matrix can control particle size and prolong drug release. jidps.com
Nanostructured Lipid Carriers (NLC) Luliconazole-NLCs demonstrated high encapsulation efficiency (~90%) and a sustained drug release profile, with about 73% released over 24 hours, compared to 36% for an aqueous dispersion of the drug. nih.gov
NLC Gel When incorporated into a gel, Luliconazole-NLCs showed enhanced permeation and skin retention, proving effective against Trichophyton rubrum. manipal.edu

Microsponges and nanosponges are porous, polymeric delivery systems capable of entrapping a wide variety of substances. ajptonline.com These tiny, sponge-like structures can be loaded with this compound to provide controlled and prolonged drug release, which can reduce the frequency of application and minimize potential skin irritation. rjptonline.orgresearchgate.net

The quasi-emulsion solvent diffusion method and the emulsion solvent diffusion method are commonly used to prepare Luliconazole-loaded microsponges and nanosponges, respectively. manipal.edurjptonline.orgijpsr.com Polymers such as Ethyl cellulose (B213188) and Eudragit RS 100 are frequently used to form the porous structure. rjptonline.orgresearchgate.net Studies show that the drug-to-polymer ratio is a critical factor influencing the production yield, entrapment efficiency, and drug release profile. rjptonline.orgresearchgate.net Once prepared, these nanosponges are often incorporated into a hydrogel base (e.g., using Carbopol 934) to create a formulation suitable for topical application. manipal.eduijsdr.orgresearchgate.net

Table 2: Research Findings on Luliconazole-Loaded Micro/Nanosponges

Delivery System Polymers Used Key Findings Reference
Microsponges Ethyl cellulose, Eudragit RS 100 Formulations showed controlled release over 12 hours. The release from an ethyl cellulose-based microsponge gel (FG1) was 89.40%, following zero-order kinetics. rjptonline.orgresearchgate.net
Nanosponges Ethyl cellulose, Polyvinyl alcohol Entrapment efficiency was in the range of 70-80%. The formulation provided prolonged drug release for up to 8 hours, with a diffusion-controlled release pattern. manipal.edu
Nanosponge Hydrogel Carbopol 934 Optimized nanosponge hydrogel (LF2) showed a drug release of 80.65% in 8 hours, governed by non-Fickian diffusion and zero-order kinetics. researchgate.net

Vesicular systems are another class of advanced carriers for enhancing the topical delivery of this compound. These include liposomes, niosomes, ethosomes, and invasomes, which are capable of encapsulating both hydrophilic and lipophilic drugs. nih.govnih.govresearchgate.net

Liposomes and Ethosomes: Elastic liposomes and ethosomes have been developed as carriers for Luliconazole. nih.govresearchgate.net Ethosomes, which contain a high concentration of ethanol (B145695), are known for their ability to enhance drug penetration into deeper skin layers. Formulations based on these vesicles have shown nanometric sizes, high encapsulation efficiencies, and have been found to be significantly more potent against Candida albicans and dermatophytes in vitro compared to marketed formulations. nih.gov

Niosomes: Niosomes are vesicles formed from non-ionic surfactants, offering an alternative to liposomes with advantages in terms of cost and stability. ijpras.comsemanticscholar.org Luliconazole-loaded niosomes, prepared by the thin-film hydration method using surfactants like Span 40 or Span 60 and cholesterol, have demonstrated high entrapment efficiency and a sustained-release profile. ijpras.comsemanticscholar.org When incorporated into a gel, these niosomal formulations exhibit superior skin permeability compared to conventional gels. ijpras.com

Invasomes: Invasomes are novel vesicular carriers composed of phospholipids (B1166683), ethanol, and terpenes, designed for enhanced transdermal delivery. nih.gov The presence of ethanol and terpenes helps to fluidize and disrupt the stratum corneum, thereby increasing drug permeability. nih.gov

Table 3: Comparative Data of Luliconazole Vesicular Systems

Vesicular System Composition Highlights Vesicle Size Encapsulation Efficiency (%) Key Permeation Finding Reference
Elastic Liposomes Phospholipids Nanometric 92.7% Enhanced skin deposition compared to conventional cream. nih.gov
Ethosomes Phospholipids, Ethanol Nanometric 91.2% Enhanced skin deposition compared to conventional cream. nih.gov
Niosomes Span 40, Cholesterol 3-6.5 micrometers 88.56% Niosomal gel showed higher drug release (79.87% in 24h) and better skin permeability than regular gel. ijpras.com
Niosomes (Factorial Design) Span 60, Cholesterol - - Optimized niosomal gel showed significantly higher ex vivo drug release (97.31%) compared to a marketed product (82.20%). semanticscholar.org
Invasomes Phospholipids, Ethanol, Terpenes 154.45 nm (optimized) ~74.12% Exhibited significantly higher ex vivo permeation compared to marketed preparations. nih.govwum.edu.pl

Application of Quality by Design (QbD) Principles in Formulation Optimization

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In the context of this compound formulations, QbD principles are applied to ensure the final product consistently meets its quality targets.

Experimental designs, such as factorial designs and response surface methodology, are key tools in QbD. nih.govmanipal.edu These statistical methods are used to efficiently explore the effects of various formulation and process variables on the critical quality attributes (CQAs) of the drug product. For instance, a 3² full factorial statistical design has been used to optimize niosomal formulations of Luliconazole, investigating the impact of cholesterol and Span 60 concentrations on drug release and entrapment efficiency. semanticscholar.org Similarly, a central composite design was employed to optimize nanosponge formulations, studying the effects of formulation factors on particle size, entrapment, and drug release. researchgate.net The use of such designs helps in identifying the optimal formulation with desired characteristics in a structured and efficient manner. manipal.eduresearchgate.net

Evaluation of Drug Release Kinetics and Permeation Profiles from Advanced Formulations

A critical aspect of developing novel formulations for this compound is the thorough evaluation of their drug release and skin permeation characteristics. In vitro release tests (IVRT) and ex vivo permeation studies are routinely performed to assess the performance of these advanced delivery systems. nih.govnih.gov

The release of Luliconazole from various formulations is often studied using a Franz diffusion cell. rjptonline.org The data obtained from these studies are then fitted to various kinetic models to understand the mechanism of drug release.

Zero-Order Kinetics: Several advanced formulations, including microsponge and nanosponge-based gels, have shown a zero-order release profile. rjptonline.orgresearchgate.netresearchgate.net This indicates that the drug is released at a constant rate, independent of its concentration, which is ideal for maintaining steady drug levels. researchgate.net

Higuchi Model: The release from Luliconazole-loaded nanosponges was found to follow the Higuchi model, suggesting that the release mechanism is diffusion-controlled. manipal.edu

Korsmeyer-Peppas Model: This model is often used to further elucidate the release mechanism. For some Luliconazole gel formulations, the release data fit this model, indicating that the mechanism is diffusion-controlled and follows Super Case II transport. researchgate.net Nanosponge hydrogels were found to follow non-Fickian diffusion mechanisms. researchgate.net

Ex vivo permeation studies, often conducted on animal or synthetic skin membranes, have consistently demonstrated that novel formulations like NLCs, ethosomal gels, and niosomal gels lead to enhanced skin permeation and deposition of Luliconazole compared to conventional creams or simple gels. nih.govnih.govijpras.com

Material Science Considerations for Formulation Stability and Performance

The choice of materials is fundamental to the stability and performance of this compound formulations. The physicochemical properties of the lipids, polymers, and surfactants used as excipients directly influence the characteristics of the delivery system.

Lipid Selection: In SLN and NLC formulations, the type of solid lipid (e.g., stearic acid) and liquid lipid (oil) is crucial. nih.govjidps.com The selection is based on the drug's solubility in these components to ensure high encapsulation efficiency. manipal.edu The lipid matrix also governs the particle size and drug release rate. jidps.com The use of physiological lipids is advantageous due to their biocompatibility and biodegradability. nih.gov

Polymer Selection: In microsponges and nanosponges, the choice of polymer (e.g., Ethyl cellulose, Eudragit RS 100) and its ratio to the drug determines the porosity, particle size, and release characteristics. manipal.edurjptonline.org For gel formulations, gelling agents like Carbopol 934, HPMC K15M, or Xanthan Gum are used, and their concentration affects the viscosity, spreadability, and drug release from the final product. researchgate.netresearchgate.net Carbopol-based gels have often shown superior properties for Luliconazole emulgels. researchgate.net

Stability: The stability of the formulation is a critical consideration. NLCs are reported to have better physical stability than SLNs. ijper.org Forced degradation studies are performed under various stress conditions (acid, alkali, oxidation, heat, photolytic) to develop stability-indicating analytical methods. scielo.org.coresearchgate.net Such studies have shown that Luliconazole is susceptible to degradation under alkaline, oxidative, and photolytic conditions. researchgate.net The identification of degradation products is essential for ensuring the quality of the pharmaceutical formulation. scielo.org.coresearchgate.net The physical and chemical stability of the final formulation, including consistent particle size and the absence of drug leakage, is a key goal of material selection and formulation design. nih.gov

Exploratory Research and Drug Repurposing Potential

Investigation of (E)-(Rac)-Luliconazole Activity against Emerging and Multidrug-Resistant Fungal Pathogens

The rise of drug-resistant fungal infections presents a significant global health challenge. Luliconazole (B1675427) has demonstrated potent in vitro activity against a variety of these challenging pathogens, including those resistant to conventional first-line treatments.

Activity against Azole-Resistant Aspergillus fumigatus

Aspergillus fumigatus is a primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The emergence of azole-resistant strains has complicated treatment. Studies have shown that luliconazole retains significant activity against these resistant isolates. In one study, a large collection of A. fumigatus isolates, including azole-resistant strains, were tested against luliconazole. The results indicated substantially lower minimum inhibitory concentrations (MIC) for luliconazole compared to other azoles, suggesting its potential as a future therapeutic option. nih.govnih.gov An in vitro and in vivo study using a Galleria mellonella infection model further confirmed luliconazole's activity against azole-resistant A. fumigatus (ARAF). The study found a low MIC₅₀ of 0.002 mg/L and demonstrated that a single dose could significantly improve the survival of larvae infected with ARAF. oup.com

Activity against Other Resistant Pathogens

Luliconazole's efficacy extends to other resistant fungi. It has shown notable in vitro activity against terbinafine-resistant Trichophyton indotineae, an emerging cause of widespread and difficult-to-treat dermatophytosis. Research has also highlighted its potent activity against various Candida species, which can cause both superficial and systemic infections. patsnap.com This includes activity against isolates from various clinical settings, demonstrating its broad-spectrum potential. patsnap.com While specific data on the multidrug-resistant Candida auris is emerging, the general potency of new azoles like luliconazole against resistant Candida strains supports further investigation. patsnap.com Studies have also shown luliconazole to be effective against non-dermatophytic moulds like Fusarium spp. and Neoscytalidium spp., which are often intrinsically resistant to many antifungal drugs. nih.gov

The following table summarizes the in vitro activity of Luliconazole against a selection of resistant fungal pathogens.

Fungal PathogenResistance ProfileLuliconazole Activity (MIC)Reference
Aspergillus fumigatusAzole-ResistantMIC₉₀: 0.016 µg/mL nih.gov
Aspergillus fumigatusAzole-Resistant (ARAF)MIC₅₀: 0.002 mg/L; MIC₉₀: 0.015 mg/L oup.com
Aspergillus spp. (from Otomycosis)Mixed/ResistantGeometric Mean MIC: 0.098 µg/mL patsnap.com
Candida spp. (from Otomycosis)Mixed/Resistant (incl. Fluconazole-R)Geometric Mean MIC: 0.133 µg/mL patsnap.com
Candida glabrata (from various clinical sources)Generally less susceptible to azolesMIC₅₀: 0.015 µg/mL; MIC₉₀: 1 µg/mL patsnap.com
Trichophyton indotineaeTerbinafine-ResistantEffective in animal models

Research into Potential Non-Antifungal Biological Activities and Targets

Exploratory research has revealed that luliconazole possesses biological activities beyond its antifungal properties, suggesting its potential for drug repurposing. A significant finding is its potent activity against the protozoan parasite Leishmania.

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease caused by Leishmania species. In-vitro studies have demonstrated that luliconazole is highly effective against Leishmania major, a causative agent of cutaneous leishmaniasis. nih.govresearchgate.net The compound exhibited greater potency against the promastigote stage of the parasite than the standard treatments ketoconazole (B1673606), meglumine (B1676163) antimoniate, and amphotericin B. nih.govresearchgate.net Furthermore, at very low concentrations, luliconazole effectively reduced the number of amastigotes, the intracellular stage of the parasite, within macrophages. nih.govresearchgate.net

The mechanism behind this anti-leishmanial effect appears to be analogous to its antifungal action: the inhibition of sterol 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the synthesis of essential sterols in the parasite's cell membrane. In-silico docking studies have shown that luliconazole can effectively bind to the Leishmania CYP51 enzyme, disrupting its function and leading to parasite death. nih.gov This discovery positions luliconazole as a promising candidate for the development of new treatments for leishmaniasis. nih.gov

The table below details the inhibitory concentrations of luliconazole against Leishmania major.

Organism/Cell TypeLuliconazole Activity (IC₅₀)Comparison Drugs (IC₅₀)Reference
Leishmania major (Promastigotes)0.19 µMKetoconazole: 135 µM; Meglumine Antimoniate: 538 µM; Amphotericin B: 2.52 µM nih.govresearchgate.net

Other potential targets for luliconazole include human cytochrome P450 (CYP) enzymes. Nonclinical studies have shown that luliconazole can inhibit several CYP enzymes, with the highest activity against CYP2C19 and CYP3A4. fda.gov While primarily a consideration for drug-drug interactions, this inhibitory activity on host enzymes could be explored for therapeutic potential in other disease contexts.

Computational and High-Throughput Screening Approaches for Drug Repurposing

Computational methods are increasingly used to predict new uses for existing drugs, saving time and resources in the drug development pipeline. nih.govnih.gov While large-scale high-throughput screening studies to repurpose luliconazole have not been widely published, several in silico and molecular docking studies have been conducted to explore its properties and potential applications.

Molecular docking simulations have been employed to understand and optimize luliconazole's therapeutic effects. For instance, researchers used docking studies to investigate how luliconazole interacts with different polymers to optimize a nanoemulsion formulation for better topical delivery. ijbpas.com Such computational approaches are crucial for rational formulation development.

In a forward-looking approach, in silico docking was used to analyze a potential combination therapy involving luliconazole and isoquercetin (B192228). nih.gov This study predicted that the two compounds could act synergistically. The docking analysis confirmed luliconazole's binding to its known target, lanosterol-14α-demethylase, and predicted that isoquercetin would bind to a different fungal target, superoxide (B77818) dismutase (SOD). nih.gov This type of computational analysis provides a mechanistic hypothesis for drug synergy that can then be tested experimentally, representing a powerful tool for repurposing and combination therapy design.

Exploration of Combination Therapies with Other Antimicrobial Agents from a Mechanistic Standpoint

Combining antimicrobial agents is a key strategy to enhance efficacy, broaden the spectrum of activity, and overcome resistance. The unique properties of luliconazole make it a strong candidate for combination therapies.

A primary mechanistic advantage of luliconazole is its strong fungicidal activity against certain fungi, such as Trichophyton species, which is distinct from the merely fungistatic (growth-inhibiting) effect of many other azole antifungals. nih.gov This cell-killing ability provides a strong rationale for combining it with other classes of antifungals. For example, combining a fungicidal agent like luliconazole with an agent that has a different mechanism of action, such as terbinafine (B446) (an allylamine (B125299) that inhibits a different enzyme in the ergosterol (B1671047) pathway), could lead to a more rapid and complete eradication of the pathogen.

As mentioned previously, in silico research has explored the combination of luliconazole with the flavonoid isoquercetin from a mechanistic perspective. nih.gov The proposed synergy is based on a dual-pronged attack: luliconazole inhibits the synthesis of the fungal cell membrane by blocking lanosterol-14α-demethylase, while isoquercetin is predicted to inhibit superoxide dismutase (SOD), an enzyme that protects the fungus from oxidative stress. nih.gov This simultaneous disruption of structural integrity and a key defense mechanism could result in a potent synergistic antifungal effect.

Additionally, research into dual-drug nanoemulsions containing both luliconazole and fluconazole (B54011) has been undertaken. researchgate.net While primarily focused on formulation and delivery, these studies pave the way for stable combination products that could potentially offer a broader spectrum of activity or combat resistance more effectively than either agent alone.

Advanced Analytical Methodologies in E Rac Luliconazole Research

Development and Validation of Stability-Indicating Chromatographic Methods (e.g., LC, GC)

Stability-indicating analytical methods are crucial for distinguishing the intact API from any degradation products, process-related impurities, or excipients. bepls.com For (E)-(Rac)-Luliconazole, various reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-fast liquid chromatography (UFLC) methods have been developed and validated to ensure the quality control of commercial formulations and to support stability studies. bepls.comactascientific.com

These methods are validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). thepharmajournal.comrjptonline.orgijpsr.com A typical validation demonstrates linearity over a specific concentration range, with correlation coefficients (R²) consistently close to 0.999. rjptonline.orgijpsr.com

Forced degradation studies are a cornerstone of developing stability-indicating methods. Luliconazole (B1675427) has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. ijpsr.comscielo.org.co Research indicates that Luliconazole is particularly susceptible to degradation under alkaline and oxidative conditions. actascientific.comijpsr.com The developed chromatographic methods have proven effective in separating the main luliconazole peak from these degradants, confirming their stability-indicating capability. ijpsr.comscielo.org.co

The selection of chromatographic conditions is optimized to achieve sharp, symmetric peaks with adequate resolution and reasonable retention times. bepls.comscielo.org.co Common choices include C8 or C18 columns, with mobile phases typically consisting of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). thepharmajournal.comrjptonline.org

Interactive Table 1: Examples of Validated Stability-Indicating Chromatographic Methods for Luliconazole

MethodColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLCInertsil ODS -3V (150x4.6mm, 5µm)Gradient of 0.1% Perchloric acid buffer, acetonitrile, and methanol1.5210Not SpecifiedNot SpecifiedNot Specified bepls.com
RP-HPLCC18 (150x4.6mm, 5µm)Water:Acetonitrile (60:40)2.0294Not Specified0.381.06 thepharmajournal.com
RP-HPLCPhenomenex® RP-18Acetonitrile and 0.3% (v/v) triethylamine (B128534) solution (62.5:37.5 v/v)1.02965.0 - 40.0Not SpecifiedNot Specified scielo.org.cobohrium.com
RP-HPLCZorbox C8 (150x4.6mm, 5µm)Acetonitrile, Methanol, Phosphate buffer (pH 4.5)0.82450.5 - 1000.13210.4082 rjptonline.org
RP-UFLCZorbox C8 (150x4.6mm, 5µm)Tetra butyl ammonium (B1175870) hydrogen sulphate and acetonitrile1.02200.1 - 1000.03110.0981 actascientific.com
UHPLCWaters Cortex C18 (150x4.6mm, 2.7µm)Methanol:Water (90:10 v/v)1.02961.0 - 15.00.0730.220 ijpsjournal.com

Spectroscopic Techniques (e.g., HRMS, NMR, FTIR) for Structural Characterization of Metabolites and Degradation Products in Research Samples

Once degradation products are separated using a stability-indicating chromatographic method, their structural elucidation is paramount. This is achieved by employing a combination of powerful spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the accurate mass and, consequently, the molecular formula of the unknown compounds. scielo.org.corasayanjournal.co.in

Following the determination of the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments, is used to piece together the precise chemical structure. rasayanjournal.co.in Fourier-Transform Infrared Spectroscopy (FTIR) can provide additional information on the functional groups present in the molecule. ijrat.orgnih.gov

For instance, in a study where luliconazole was subjected to forced degradation, a major degradation product (DP-1) formed under alkaline conditions was isolated. scielo.org.cobohrium.com HRMS analysis identified this product as a hydroxyacetamide derivative. bohrium.com In another study, five distinct degradation products of the Z-isomer of luliconazole were generated under stress conditions and structurally characterized using HRMS and various NMR techniques. rasayanjournal.co.in These advanced methods are essential for understanding the degradation pathways of the drug substance. scielo.org.corasayanjournal.co.in

Interactive Table 2: Spectroscopic Characterization of Luliconazole Degradation Products

Degradation ConditionProductAnalytical TechniqueKey FindingsReference
Alkaline HydrolysisDegradation Product 1 (DP-1)HRMSIdentified as a hydroxyacetamide derivative. scielo.org.cobohrium.com
Acid, Base, OxidationDegradation Products (DP-1 to DP-5) of Z-IsomerHRMS, 1H NMR, 13C NMR, 2D NMR, IRStructural elucidation of five novel degradation products. rasayanjournal.co.in
Acid Hydrolysis(E)-2-(2,4-dichlorophenyl) ethane (B1197151) sulfonic acid (DP-3)HRMS, NMRHRMS showed a base peak at m/z 250.9340 corresponding to C8H5O3SCl2 [M-H]. rasayanjournal.co.in

Chiral Analytical Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Luliconazole is the pharmacologically active (E)-isomer of a molecule with a stereogenic center and geometric isomerism. actascientific.comnih.gov Therefore, controlling the enantiomeric and geometric purity is a critical aspect of its quality control. Chiral analytical techniques are specifically designed to separate and quantify these stereoisomers.

Normal phase HPLC using chiral stationary phases (CSPs) is a common approach. For example, a method using a Phenomenex ceollose-1 column with a mobile phase of n-Hexane and Ethanol (B145695) (90:10) has been developed to separate luliconazole from its Z-isomer. ijsdr.org The detection is typically performed at a wavelength where all isomers absorb, such as 215 nm. ijsdr.org

More advanced techniques like supercritical fluid chromatography (SFC) have also been employed for the separation of all four stereoisomers of luliconazole (RZ, SZ, RE, and SE). nih.gov A novel SFC method utilized a Chiralpak IH column, based on amylose (B160209) tris[(S)-α-methylbenzyl carbamate], to achieve separation. nih.gov The study evaluated various organic modifiers, with isopropanol (B130326) providing the best selectivity and resolution. nih.gov Such methods are not only analytical tools but also enable thermodynamic studies of the chiral recognition process, which was found to be primarily entropy-driven. nih.gov Molecular docking simulations can further complement experimental results to understand the interactions between the stereoisomers and the chiral stationary phase. nih.gov

Interactive Table 3: Chiral Analytical Methods for Luliconazole Isomers

TechniqueColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Isomers SeparatedReference
Normal Phase HPLCPhenomenex ceollose-1 (250x4.6mm, 5µm)n-Hexane:Ethanol (90:10)1.0215Luliconazole from Z-isomer ijsdr.org
Reversed Phase HPLCCHIRALCEL OD-RH (150x4.6mm)Methanol/1.8% Potassium hexafluorophosphate (B91526) solution (83:17 v/v)0.56295SE form and Z form google.com
Supercritical Fluid Chromatography (SFC)Chiralpak IH (amylose-based)CO2:Isopropanol (80:20 v/v)Not SpecifiedNot SpecifiedRZ(+), SZ(-), RE(+), SE(-) nih.gov

Methodologies for Quantification of this compound in Biological Matrices of Preclinical Models

While numerous analytical methods exist for the quantification of luliconazole in bulk drug and pharmaceutical formulations, there is a notable scarcity of published research on its determination in biological matrices from preclinical models like plasma or tissue. nih.gov One review highlights this gap, noting that very few studies have focused on quantifying the drug in a biological matrix. nih.gov The metabolism and elimination pathways of luliconazole have also not been fully determined. ijprajournal.com

This gap suggests an area for future research, which would be vital for comprehensive pharmacokinetic and toxicological studies. Methodologies for such purposes typically require high sensitivity and selectivity to measure low concentrations of the drug in complex biological samples. Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this type of bioanalysis.

For instance, a sensitive HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method was developed for the stereoselective determination of isoconazole, another azole antifungal, in rat plasma and tissues. researchgate.net This method utilized a Chiralpak IC column and could serve as a template for developing a similar assay for luliconazole. researchgate.net Such a method would involve sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity.

Interactive Table 4: Prospective Methodology for Luliconazole Quantification in Preclinical Matrices

ParameterProspective ApproachRationale / Details
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides the necessary sensitivity and selectivity for complex biological matrices.
Sample Matrix Plasma, Skin tissue homogenateKey matrices for topical drug pharmacokinetic studies in preclinical models (e.g., rats, guinea pigs).
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE)To remove interfering proteins and phospholipids (B1166683) from the biological sample.
Chromatography Reversed-Phase UPLC/UHPLCFor fast and efficient separation of the analyte from matrix components.
Mass Spectrometry Triple Quadrupole (QqQ)Operated in Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification.
Internal Standard A structurally similar compound or a stable isotope-labeled luliconazoleTo correct for matrix effects and variability during sample preparation and injection.

Q & A

Q. What methodological flaws undermine studies on this compound’s broad-spectrum claims?

  • Answer : Overreliance on non-standardized fungal strains (e.g., ATCC vs. clinical isolates) introduces variability. Leahy et al. (2013) emphasized strain sourcing from diverse geographical regions to improve generalizability .

Innovative Research Directions

Q. Can QbD (Quality by Design) principles optimize this compound-loaded SLNs?

  • Answer : Yes. Khurana et al. (2023) applied Box-Behnken design with independent variables (lipid concentration, surfactant ratio) to maximize entrapment efficiency (85%) and minimize particle size (<150 nm). Critical quality attributes (CQAs) were validated via DSC and XRD .

Q. What role do Syk kinase pathways play in this compound’s immunomodulatory effects?

  • Answer : Preliminary data suggest luliconazole inhibits Syk-mediated cytokine release in C. albicans infections. RNA-seq profiling of THP-1 macrophages post-treatment could elucidate mechanism-action relationships, as proposed in CNPq/FAPESP-funded studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.